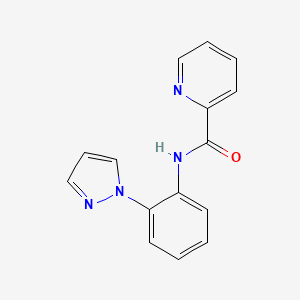
N-(2-pyrazol-1-ylphenyl)pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-pyrazol-1-ylphenyl)pyridine-2-carboxamide, also known as PP2, is a small molecule inhibitor that has been widely used in scientific research. PP2 is a potent and selective inhibitor of Src-family kinases, which are involved in various cellular processes such as cell proliferation, differentiation, and survival.
Mécanisme D'action
N-(2-pyrazol-1-ylphenyl)pyridine-2-carboxamide is a potent and selective inhibitor of Src-family kinases. Src-family kinases are non-receptor tyrosine kinases that are involved in various cellular processes such as cell proliferation, differentiation, and survival. This compound binds to the ATP-binding site of Src-family kinases, preventing the phosphorylation of downstream targets and inhibiting the activity of these kinases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Inhibition of Src-family kinases by this compound has been shown to decrease cell proliferation and increase apoptosis in various cancer cell lines. This compound has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-pyrazol-1-ylphenyl)pyridine-2-carboxamide has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective inhibitor of Src-family kinases, making it a useful tool for studying the role of these kinases in various cellular processes. However, one limitation is that this compound has poor solubility in water, which can make it difficult to use in certain experiments. Additionally, this compound has been shown to have off-target effects on other kinases, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for the use of N-(2-pyrazol-1-ylphenyl)pyridine-2-carboxamide in scientific research. One direction is to study the role of Src-family kinases in various diseases such as cancer, inflammation, and autoimmune disorders. Another direction is to develop more potent and selective inhibitors of Src-family kinases that can be used in clinical settings. Additionally, the use of this compound in combination with other drugs or therapies could be explored to enhance its efficacy and reduce its limitations.
Méthodes De Synthèse
N-(2-pyrazol-1-ylphenyl)pyridine-2-carboxamide can be synthesized using a multi-step reaction process starting from commercially available starting materials. The synthesis involves the reaction of 2-bromo-5-chloropyridine with 2-aminopyridine to form 2-(5-chloro-2-pyridyl)pyridine. This intermediate is then reacted with 2-pyrazol-1-ylphenylamine to yield this compound.
Applications De Recherche Scientifique
N-(2-pyrazol-1-ylphenyl)pyridine-2-carboxamide has been widely used in scientific research as a tool to study the role of Src-family kinases in various cellular processes. Src-family kinases are involved in cell signaling pathways that regulate cell proliferation, differentiation, and survival. This compound has been shown to inhibit the activity of these kinases, leading to a decrease in cell proliferation and an increase in apoptosis.
Propriétés
IUPAC Name |
N-(2-pyrazol-1-ylphenyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O/c20-15(13-7-3-4-9-16-13)18-12-6-1-2-8-14(12)19-11-5-10-17-19/h1-11H,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FURIGCTTWURDEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=CC=N2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Bromo-1-methylpyrrole-2-carbonyl)-cyclopropylamino]acetic acid](/img/structure/B7559499.png)
![1-[1-(Oxolan-2-yl)ethylamino]-3-pyrazol-1-ylpropan-2-ol](/img/structure/B7559504.png)

![2-[(5-Ethylthiophen-2-yl)sulfonylamino]pentanoic acid](/img/structure/B7559514.png)
![2-chloro-N-[4-(ethylsulfonylamino)phenyl]acetamide](/img/structure/B7559521.png)
![2-[cyclopropyl-[(E)-3-(2-methylphenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B7559523.png)
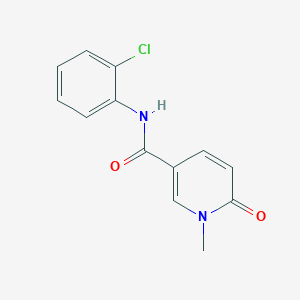
![2-[1-(3,4-Difluorophenyl)ethylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7559533.png)
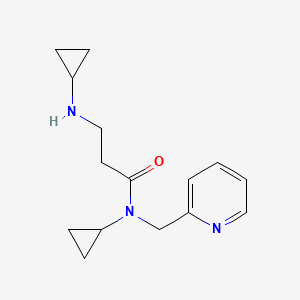
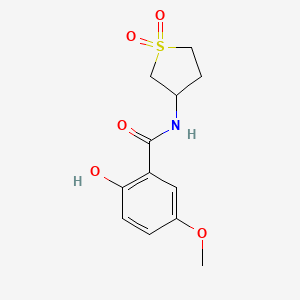

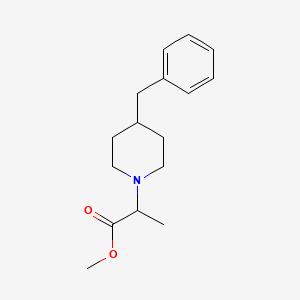
![1-[4-(3-Hydroxybenzoyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7559570.png)
